molecular formula C9H14N2 B2832568 4-(2-aminoethyl)-N-methylaniline CAS No. 211103-69-4

4-(2-aminoethyl)-N-methylaniline

Cat. No.: B2832568
CAS No.: 211103-69-4
M. Wt: 150.225
InChI Key: IZHMUNZMWFJULW-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N-methylaniline is a specialized organic compound that features both a secondary aromatic amine and a primary aliphatic amine functional group on an ethyl-linked benzene ring. This unique structure makes it a valuable multi-functional building block (synthon) in organic synthesis and materials science research. The compound can undergo typical reactions of both primary and secondary amines, including diazotization, acylation, and condensation, and serves as a key precursor for synthesizing complex molecules. Potential research applications include its use as an intermediate in the development of pharmaceuticals, agrochemicals, dyes, and functional polymers. Its structure suggests utility in creating ligands for catalysis, monomers for conductive polymers, and cross-linking agents for epoxy resins. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption. Researchers should consult the relevant safety data sheet and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(2-aminoethyl)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHMUNZMWFJULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-aminoethyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 4-(2-nitroethyl)aniline using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group, followed by methylation using methyl iodide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalysts can enhance the yield and purity of the final product .

Scientific Research Applications

Drug Development

One of the most promising applications of 4-(2-aminoethyl)-N-methylaniline lies in drug development. The compound's ability to form hydrogen bonds due to its amino groups allows for significant interactions with biological molecules, such as proteins and nucleic acids. This characteristic is crucial for the design of new pharmaceuticals targeting specific biological pathways. Research has indicated that modifications involving this compound can enhance the efficacy and selectivity of drug candidates, particularly in targeting enzymes or receptors involved in various diseases .

Bioconjugation Techniques

This compound can be utilized in bioconjugation techniques, where it serves as a reactive handle for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the fields of diagnostics and therapeutic agents, where precise targeting is essential. The compound's reactivity enables site-specific modifications on proteins or peptides, enhancing their functionality and stability.

Material Science

In material science, this compound is studied for its potential use in creating advanced polymers and composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, it may serve as a precursor for synthesizing functionalized materials that exhibit unique electrical or optical properties.

Case Study 1: Drug Development

A recent study explored the potential of this compound derivatives in developing inhibitors for specific enzymes linked to cancer progression. The research demonstrated that modifications to the amino group significantly enhanced binding affinity and selectivity towards the target enzyme, suggesting a pathway for developing effective cancer therapeutics .

Case Study 2: Bioconjugation

In another study focused on bioconjugation, researchers successfully employed this compound as a linker molecule for attaching antibodies to nanoparticles. This approach improved the targeting efficiency of the nanoparticles in delivering therapeutic agents to tumor cells, showcasing the compound's versatility in biomedical applications.

Comparative Analysis with Related Compounds

Here is a comparative analysis highlighting structural features and applications of related compounds:

Compound NameStructure FeaturesUnique Aspects
N-MethylanilineAniline with a methyl groupPrecursor in dye production
4-AminophenolHydroxyl group at para positionKnown for analgesic properties
N,N-DimethylanilineTwo methyl groups on nitrogenWidely used in industrial applications
2-Aminoethyl anilineAminoethyl group attached directlySimilar reactivity but lacks methyl substitution

Each compound exhibits distinct chemical behaviors and applications, emphasizing the unique position of this compound within this category.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-(2-aminoethyl)-N-methylaniline with analogs differing in substituents, alkylation patterns, or functional groups:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Properties Reference
This compound -NH₂CH₂CH₂- (para), -NCH₃ (aromatic) ~164.24* Not reported High reactivity, moderate solubility
4-(2-Methoxyethoxy)-N-methylaniline -OCH₂CH₂OCH₃ (para), -NCH₃ 181.23 Not reported Enhanced solubility, reduced basicity
4-[(Indol-3-yl)(phenyl)methyl]-N-methylaniline Bulky indole-phenyl group (para) 474.56 360 Low solubility, solid-state stability
N-(2-Hydroxyethyl)-N-methylaniline -NHCH₂CH₂OH (side chain), -NCH₃ 151.21 Not reported Hydrogen bonding capability
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline Nitrophenylimino group (para), -N(CH₃)₂ 269.30 Not reported Chromophoric, UV activity

*Calculated based on molecular formula C₉H₁₄N₂.

Key Observations :

  • Substituent effects : Bulky groups (e.g., indole-phenyl in ) reduce solubility but improve thermal stability. Polar groups (e.g., methoxyethoxy in ) enhance solubility.
  • Alkylation : N-Methylation (vs. N,N-dimethyl) optimizes binding affinity in Aβ tracers .
  • Functional groups: The aminoethyl chain distinguishes this compound from analogs like N-(2-hydroxyethyl)-N-methylaniline , which lacks a primary amine but offers hydroxyl-mediated interactions.
Neuroimaging and Therapeutics
  • Aβ PET tracers: Asymmetric diaryl-azine-based derivatives (e.g., [18F]92) with N-methylaniline cores exhibit exceptional binding to Aβ aggregates in Alzheimer’s brains . The aminoethyl group in the target compound could improve blood-brain barrier penetration.
  • Structure-activity relationships (SAR) : N-Methylaniline derivatives outperform N,N-dimethyl analogs in peroxidase-like activity, critical for degrading H₂O₂ in Alzheimer’s models .

Q & A

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds.
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .

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